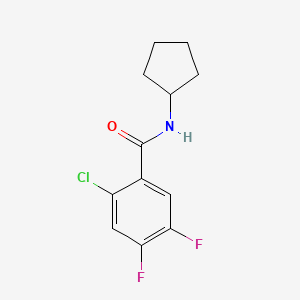

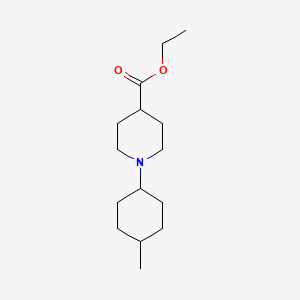

![molecular formula C14H19ClN2O2 B5020126 methyl 3-[4-(4-chlorophenyl)-1-piperazinyl]propanoate CAS No. 6269-51-8](/img/structure/B5020126.png)

methyl 3-[4-(4-chlorophenyl)-1-piperazinyl]propanoate

Descripción general

Descripción

Methyl 3-[4-(4-chlorophenyl)-1-piperazinyl]propanoate, also known as mCPP, is a chemical compound that belongs to the class of phenylpiperazine derivatives. It is a psychoactive drug that has been used in scientific research to understand its mechanism of action and physiological effects. The purpose of

Mecanismo De Acción

Methyl 3-[4-(4-chlorophenyl)-1-piperazinyl]propanoate acts as a serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2C receptors. It also has some affinity for the dopamine D2 receptor. The activation of these receptors leads to the release of neurotransmitters such as serotonin and dopamine, which are involved in mood regulation and pain perception.

Biochemical and Physiological Effects:

Methyl 3-[4-(4-chlorophenyl)-1-piperazinyl]propanoate has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of serotonin and dopamine in the brain, which can lead to mood elevation and pain relief. It has also been shown to decrease anxiety and increase social behavior in animal studies.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using methyl 3-[4-(4-chlorophenyl)-1-piperazinyl]propanoate in lab experiments is its relatively simple synthesis method. It is also a relatively selective serotonin receptor agonist, which makes it useful for studying the role of these receptors in the brain. However, one limitation is that it has some affinity for the dopamine D2 receptor, which can complicate the interpretation of results.

Direcciones Futuras

There are several future directions for research involving methyl 3-[4-(4-chlorophenyl)-1-piperazinyl]propanoate. One direction is to investigate its potential as an antidepressant or anxiolytic agent. Another direction is to study its effects on social behavior and aggression in animal models. Additionally, further research is needed to fully understand its mechanism of action and the role of serotonin and dopamine receptors in mediating its effects.

Métodos De Síntesis

The synthesis of methyl 3-[4-(4-chlorophenyl)-1-piperazinyl]propanoate involves the reaction of 1-(4-chlorophenyl)piperazine with methyl acrylate in the presence of a catalyst. The resulting product is purified using chromatography to obtain pure methyl 3-[4-(4-chlorophenyl)-1-piperazinyl]propanoate. The synthesis of methyl 3-[4-(4-chlorophenyl)-1-piperazinyl]propanoate is relatively simple and can be performed in a laboratory setting.

Aplicaciones Científicas De Investigación

Methyl 3-[4-(4-chlorophenyl)-1-piperazinyl]propanoate has been used in scientific research to understand its mechanism of action and physiological effects. It has been studied for its potential as an antidepressant, anxiolytic, and analgesic agent. It has also been used in studies to investigate the role of serotonin receptors in the brain.

Propiedades

IUPAC Name |

methyl 3-[4-(4-chlorophenyl)piperazin-1-yl]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2O2/c1-19-14(18)6-7-16-8-10-17(11-9-16)13-4-2-12(15)3-5-13/h2-5H,6-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSTJYXZCSJHOMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCN1CCN(CC1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20283757 | |

| Record name | methyl 3-[4-(4-chlorophenyl)piperazin-1-yl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20283757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6269-51-8 | |

| Record name | NSC33313 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33313 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 3-[4-(4-chlorophenyl)piperazin-1-yl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20283757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

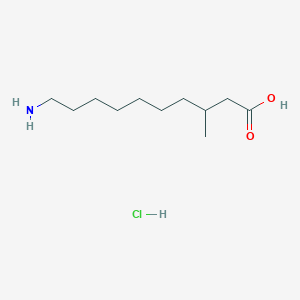

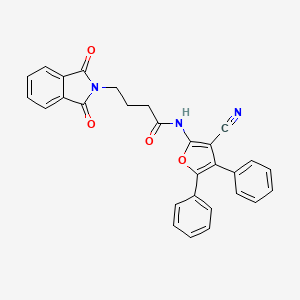

![1-(3-fluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B5020061.png)

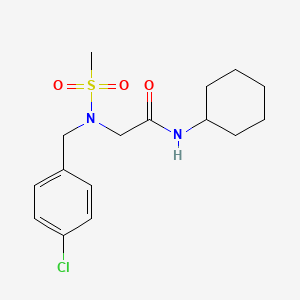

![N~1~-allyl-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5020083.png)

![4-{[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)imino]methyl}phenol](/img/structure/B5020100.png)

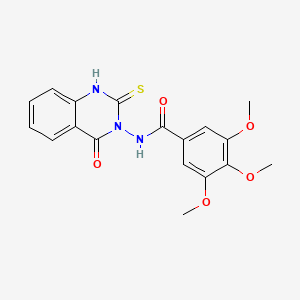

![11-(2-hydroxy-4-methoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5020121.png)

![methyl 3-(3-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5020142.png)

![ethyl 4-{[2-(phenylthio)propanoyl]amino}benzoate](/img/structure/B5020145.png)

![allyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5020149.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dichlorobenzyl)-N~1~-isopropylglycinamide](/img/structure/B5020164.png)